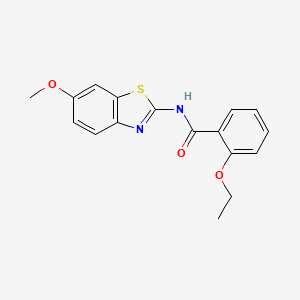

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida es un compuesto orgánico sintético que pertenece a la familia de las benzotiazoles. Los benzotiazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.

Propiedades

Número CAS |

349536-44-3 |

|---|---|

Fórmula molecular |

C17H16N2O3S |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Clave InChI |

NIVCSZHNPJJDDL-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida generalmente implica los siguientes pasos:

Formación de 6-metoxi-1,3-benzotiazol: Esto se puede lograr haciendo reaccionar 2-aminotiofenol con ácido metoxiacético en condiciones ácidas.

Introducción del grupo etoxi: Luego, el 6-metoxi-1,3-benzotiazol se hace reaccionar con yoduro de etilo en presencia de una base como el carbonato de potasio para introducir el grupo etoxi.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Las técnicas como la irradiación de microondas y las reacciones multicomponente de una sola olla se pueden emplear para mejorar el rendimiento y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Los grupos metoxi y etoxi se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: La parte benzamida se puede reducir para formar aminas.

Sustitución: El anillo de benzotiazol puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como ácido nítrico (HNO3) para la nitración o bromo (Br2) para la bromación.

Principales productos formados

Oxidación: Formación de aldehídos o ácidos carboxílicos.

Reducción: Formación de aminas.

Sustitución: Formación de derivados nitro o halogenados.

Aplicaciones Científicas De Investigación

2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como tintes y polímeros.

Mecanismo De Acción

El mecanismo de acción de 2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Los estudios de acoplamiento molecular han demostrado que este compuesto puede unirse a los sitios activos de las enzimas, inhibiendo así su actividad .

Comparación Con Compuestos Similares

Compuestos similares

- 2-amino-6-metoxi benzotiazol

- 2-etoxi-N-(6-metil-1,3-benzotiazol-2-il)benzamida

- 2-metoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida

Singularidad

2-etoxi-N-(6-metoxi-1,3-benzotiazol-2-il)benzamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una mayor actividad biológica o selectividad hacia ciertos objetivos .

Actividad Biológica

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial and anti-tubercular properties, along with relevant case studies and research findings.

The molecular formula of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 342.41 g/mol. Its structure features an ethoxy group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, in various therapeutic areas:

- Antibacterial Activity : Benzothiazole derivatives have shown significant antibacterial properties against various pathogens.

- Anti-tubercular Activity : Compounds in this class are being explored for their efficacy against Mycobacterium tuberculosis.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated effective inhibition against gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound Name | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |

| Benzothiazole Derivative A | 50 | 90 |

| Benzothiazole Derivative B | 100 | 85 |

Note: TBD - To Be Determined based on specific studies.

Anti-tubercular Activity

Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results in combating tuberculosis. For example, new derivatives were tested against Mycobacterium tuberculosis with varying levels of effectiveness.

Case Study: Synthesis and Evaluation

In a study published in July 2023, researchers synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity. The compound's minimum inhibitory concentration (MIC) was compared to standard drugs. Results indicated that certain derivatives exhibited superior inhibition against M. tuberculosis compared to existing treatments .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific bacterial enzymes or pathways. For instance, some compounds inhibit the fatty acid synthesis pathway in bacteria, thereby disrupting cell wall integrity and leading to bacterial death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.